4-bromo-N-cyclobutylbenzamide
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Overview
Description
4-Bromo-N-cyclobutylbenzamide is an organic compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-cyclobutylbenzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the benzene ring.
Cyclobutylation: The brominated benzamide is then reacted with cyclobutylamine under appropriate conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce the corresponding amine.
Scientific Research Applications
4-Bromo-N-cyclobutylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be incorporated into polymers or other materials to modify their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclobutylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved can vary based on the structure and functional groups of the compound.
Comparison with Similar Compounds
4-Bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclobutyl group.
4-Bromo-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclobutyl group.
Uniqueness: 4-Bromo-N-cyclobutylbenzamide is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Biological Activity
4-Bromo-N-cyclobutylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol, this compound is structurally characterized by a bromine atom, a cyclobutyl group, and an amide functional group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.
Molecular Structure
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Canonical SMILES: CCOC1=C(C=CC(=C1)C(=O)NC2CCC2)Br
- InChI Key: MPEITARHTRPDOR-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of various enzymes or receptors involved in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The bromine substituent may enhance the compound's ability to bind to active sites of enzymes, thereby inhibiting their activity.
- Receptor Modulation: The cyclobutyl group could influence the binding affinity to certain receptors, potentially affecting neurotransmitter systems.
Biological Activity Studies
Recent research has focused on the biological effects of this compound, particularly in pharmacological contexts.
Anticancer Activity
A notable study investigated the compound's effects on cancer cell lines. The findings indicated that this compound exhibited cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
Neuroprotective Effects
Another area of research explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival in vitro.
Case Studies
-
Study on Cancer Cell Lines
Researchers conducted a series of experiments on different cancer cell lines to evaluate the cytotoxic effects of this compound. The results showed significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. -
Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that administration of the compound prior to inducing neurotoxic conditions led to improved behavioral outcomes and reduced neuronal damage.
Properties
IUPAC Name |
4-bromo-N-cyclobutylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-6-4-8(5-7-9)11(14)13-10-2-1-3-10/h4-7,10H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEGBJFOTXGZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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